

# A Comparative Preclinical Analysis of S4 (Andarine) and SLC-0111 (U-104)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |  |  |
|----------------------|-------------------|-----------|--|--|--|
| Compound Name:       | CAIX Inhibitor S4 |           |  |  |  |
| Cat. No.:            | B15612437         | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative overview of the preclinical data for two investigational compounds, S4 (Andarine) and SLC-0111 (U-104). While both have been subject to preclinical evaluation, they possess fundamentally different mechanisms of action and are being explored for distinct therapeutic applications. This document aims to objectively present their individual preclinical performance, supported by experimental data, to aid in research and development decisions.

### **Executive Summary**

S4, also known as Andarine, is a selective androgen receptor modulator (SARM) investigated for its potential in treating muscle wasting, osteoporosis, and benign prostatic hyperplasia.[1][2] [3] Its mechanism revolves around tissue-selective activation of the androgen receptor, promoting anabolic effects in muscle and bone while minimizing androgenic effects in tissues like the prostate.[1][2][4] More recent preclinical studies have also explored its anti-cancer properties.[5][6][7]

SLC-0111, also known as U-104, is a first-in-class, potent, and selective inhibitor of carbonic anhydrase IX (CAIX).[8][9] CAIX is a cell surface enzyme highly expressed in many solid tumors in response to hypoxia, and it plays a crucial role in promoting cancer cell survival, proliferation, and metastasis by regulating intra- and extracellular pH.[8] Preclinical studies have demonstrated the anti-tumor efficacy of SLC-0111 in various cancer models, both as a monotherapy and in combination with conventional chemotherapies.[8][10][11]



This guide will delve into the preclinical data for each compound, focusing on their distinct therapeutic areas: S4's effects on muscle and bone, and the anti-cancer activities of both S4 and SLC-0111.

## Section 1: S4 (Andarine) - Preclinical Profile Mechanism of Action

S4 is a non-steroidal, orally bioavailable SARM that binds with high affinity to the androgen receptor (AR).[1][2] Unlike traditional anabolic steroids, S4 exhibits tissue-selective agonism. It acts as a full agonist in anabolic tissues like skeletal muscle and bone, promoting growth and strength.[4][12] Conversely, it demonstrates partial agonist activity in androgenic tissues such as the prostate, potentially reducing the risk of adverse effects associated with conventional androgens.[4][13]



Click to download full resolution via product page

S4 (Andarine) Mechanism of Action

## **Preclinical Efficacy in Muscle Wasting and Osteoporosis Models**

Preclinical studies in rodent models have demonstrated S4's efficacy in improving muscle mass and strength, as well as bone mineral density.



| Parameter                 | Model                               | Treatment                                                                | Key Findings                                                                                                                 | Reference |
|---------------------------|-------------------------------------|--------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|-----------|
| Muscle Mass &<br>Strength | Orchidectomized<br>(castrated) rats | S4 (3 and 10<br>mg/kg) vs.<br>Dihydrotestoster<br>one (DHT) (3<br>mg/kg) | S4 restored soleus muscle mass and strength and levator ani muscle mass to levels seen in intact animals, comparable to DHT. | [14]      |
| Prostate Weight           | Orchidectomized<br>(castrated) rats | S4 (3 mg/kg) vs.<br>DHT (3 mg/kg)                                        | DHT stimulated prostate weight to over 2-fold that of intact controls, while S4 returned it to only 16% of control levels.   | [14]      |
| Bone Mineral<br>Density   | Ovariectomized<br>rats              | S4                                                                       | Prevented bone loss, increased bone mineral density, and improved bone strength.                                             | [12][15]  |
| Body<br>Composition       | Ovariectomized<br>rats              | S4                                                                       | Maintained bone mineral density and increased bone strength while lowering body fat.                                         | [12][15]  |

### **Preclinical Anti-Cancer Activity**



Recent in vitro studies have suggested that S4 may possess anti-cancer properties in various cancer cell lines.

| Cancer Type                       | Cell Lines        | Key Findings                                                                                                                                 | Reference |
|-----------------------------------|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Hepatocellular<br>Carcinoma (HCC) | HEP-3B, SK-HEP-1  | S4 significantly impaired HCC growth, migration, and proliferation, and induced apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway. | [5]       |
| Pancreatic Cancer                 | MIA-PaCa-2        | S4 repressed pancreatic cancer cell growth and proliferation via cell cycle arrest at the G0/G1 phase.                                       | [6]       |
| Breast Cancer                     | MCF-7, MDA-MB-231 | S4 reduced cell viability, suppressed clonogenicity and migration, promoted apoptosis, and induced cell cycle arrest.                        | [7][16]   |

### **Experimental Protocols: Castrated Male Rat Model**

A common preclinical model to evaluate the efficacy of SARMs like S4 involves the use of castrated rats to mimic a state of androgen deficiency.





Click to download full resolution via product page

Workflow for a Castrated Rat Model Study





# Section 2: SLC-0111 (U-104) - Preclinical Profile Mechanism of Action

SLC-0111 is a potent inhibitor of carbonic anhydrase IX (CAIX) and XII (CAXII), with significantly lower activity against cytosolic isoforms CA I and CA II.[9][17] CAIX is a transmembrane enzyme that is minimally expressed in normal tissues but is highly upregulated in various solid tumors in response to hypoxia.[8] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CAIX helps maintain a neutral intracellular pH favorable for cancer cell survival while contributing to an acidic extracellular microenvironment that promotes tumor invasion and metastasis.[8] SLC-0111's inhibition of CAIX disrupts this pH regulation, leading to anti-tumor effects.[18][19]





Click to download full resolution via product page

SLC-0111 (U-104) Mechanism of Action

### **Preclinical Efficacy in Cancer Models**



SLC-0111 has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, both as a single agent and in combination with other therapies.

| Parameter                     | Model                                                     | Treatment                                  | Key Findings                                                     | Reference    |
|-------------------------------|-----------------------------------------------------------|--------------------------------------------|------------------------------------------------------------------|--------------|
| Enzyme<br>Inhibition (Ki)     | In vitro enzyme<br>assay                                  | SLC-0111                                   | Potent inhibitor of CAIX (Ki = 45.1 nM) and CAXII (Ki = 4.5 nM). | [9]          |
| Tumor Growth                  | Orthotopic MDA-<br>MB-231 breast<br>cancer mouse<br>model | SLC-0111 (19<br>and 38 mg/kg,<br>daily)    | Significantly inhibited primary tumor growth.                    | [9]          |
| Metastasis                    | 4T1 experimental<br>metastasis<br>mouse model             | SLC-0111 (19<br>mg/kg, daily)              | Inhibited the formation of metastases.                           | [9]          |
| Combination<br>Therapy        | A375-M6<br>melanoma cells                                 | SLC-0111 +<br>Dacarbazine/Te<br>mozolomide | Potentiated the cytotoxicity of the chemotherapeuti c agents.    | [10][11]     |
| Combination<br>Therapy        | MCF7 breast cancer cells                                  | SLC-0111 +<br>Doxorubicin                  | Increased the cytotoxic effect of doxorubicin.                   | [10][11][20] |
| Combination<br>Therapy        | HCT116<br>colorectal cancer<br>cells                      | SLC-0111 + 5-<br>Fluorouracil              | Enhanced the cytostatic activity of 5-Fluorouracil.              | [10][11][20] |
| Cell Viability &<br>Migration | Hepatoblastoma<br>(HUH6) cells                            | SLC-0111 (100<br>μM)                       | Decreased cell viability and reduced cell motility.              | [21][22]     |

### **Experimental Protocols: In Vitro Cell Viability Assay**



A fundamental method to assess the anti-cancer effects of a compound like SLC-0111 is the in vitro cell viability assay.





Click to download full resolution via product page

Workflow for an In Vitro Cell Viability Assay

#### **Comparative Summary and Conclusion**

Direct preclinical comparisons between S4 and SLC-0111 are not available due to their distinct mechanisms of action and primary therapeutic targets.

- S4 (Andarine) shows promise in preclinical models for its anabolic effects on muscle and bone, with a favorable safety profile concerning androgenic tissues like the prostate. Its emerging anti-cancer activity in vitro suggests a potential for broader therapeutic applications, although this is a more recent area of investigation.
- SLC-0111 (U-104) has a well-defined role as a CAIX inhibitor with significant preclinical
  evidence supporting its anti-tumor and anti-metastatic effects, particularly in the context of
  hypoxic solid tumors. Its ability to sensitize cancer cells to conventional chemotherapy is a
  key finding from these studies.

In conclusion, S4 and SLC-0111 represent two different approaches to drug development. S4 modulates an endocrine pathway to achieve tissue-selective anabolic effects, while SLC-0111 targets a tumor-specific enzyme that is critical for cancer cell adaptation to the tumor microenvironment. The choice between these or similar compounds for further development would depend entirely on the therapeutic indication of interest. The preclinical data for both, within their respective fields, demonstrate compelling activity that warrants further investigation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. fitscience.co [fitscience.co]
- 3. Andarine: a selective androgen receptor modulator. Chemicalbook [chemicalbook.com]

#### Validation & Comparative





- 4. swolverine.com [swolverine.com]
- 5. A selective androgen receptor modulator, S4, displays robust anti-cancer activity on hepatocellular cancer cells by negatively regulating PI3K/AKT/mTOR signalling pathway -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro anti-carcinogenic effect of andarine as a selective androgen receptor modulator on MIA-PaCa-2 cells by decreased proliferation and cell-cycle arrest at G0/G1 phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Signalchem LifeScience [signalchemlifesciences.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. moreplatesmoredates.com [moreplatesmoredates.com]
- 13. benchchem.com [benchchem.com]
- 14. Selective Androgen Receptor Modulator Treatment Improves Muscle Strength and Body Composition and Prevents Bone Loss in Orchidectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. biorxiv.org [biorxiv.org]
- 17. SLC-0111 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 19. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity PMC [pmc.ncbi.nlm.nih.gov]
- 20. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 21. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration PMC [pmc.ncbi.nlm.nih.gov]



- 22. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- To cite this document: BenchChem. [A Comparative Preclinical Analysis of S4 (Andarine) and SLC-0111 (U-104)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612437#comparative-study-of-s4-and-slc-0111-u-104-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com